17-Hydroxy Capsaicin-d3
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Overview
Description
17-Hydroxy Capsaicin-d3 is a synthetic derivative of capsaicin, the active component in chili peppers that gives them their characteristic heat. This compound is isotopically labeled with deuterium, making it useful in various research applications. Its molecular formula is C18H24D3NO4, and it has a molecular weight of 324.43 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17-Hydroxy Capsaicin-d3 typically involves the incorporation of deuterium into the capsaicin molecule. This can be achieved through various chemical reactions, including hydrogen-deuterium exchange reactions. The specific synthetic route may involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced purification techniques such as chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 17-Hydroxy Capsaicin-d3 can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deuterated analogs with fewer oxygen-containing groups .
Scientific Research Applications
17-Hydroxy Capsaicin-d3 has a wide range of applications in scientific research, including:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of capsaicin and its analogs.
Biology: Studied for its effects on cellular processes and signaling pathways.
Industry: Utilized in the development of new materials and coatings with specific properties.
Mechanism of Action
The mechanism of action of 17-Hydroxy Capsaicin-d3 involves its interaction with specific molecular targets, such as the transient receptor potential vanilloid 1 (TRPV1) receptor. This interaction can lead to the activation or inhibition of various signaling pathways, resulting in physiological effects such as pain modulation and anti-inflammatory responses .
Comparison with Similar Compounds
Capsaicin: The parent compound, known for its pungent taste and wide range of biological activities.
Dihydrocapsaicin: A similar compound with a slightly different structure, leading to different biological effects.
Nordihydrocapsaicin: Another analog with unique properties and applications.
Uniqueness: 17-Hydroxy Capsaicin-d3 is unique due to its deuterium labeling, which makes it particularly useful in research applications that require precise quantification and tracking of the compound. This isotopic labeling also allows for the study of metabolic pathways and the identification of metabolites .
Properties
Molecular Formula |
C18H27NO4 |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
(E)-9-hydroxy-N-[[4-hydroxy-3-(trideuteriomethoxy)phenyl]methyl]-8-methylnon-6-enamide |
InChI |
InChI=1S/C18H27NO4/c1-14(13-20)7-5-3-4-6-8-18(22)19-12-15-9-10-16(21)17(11-15)23-2/h5,7,9-11,14,20-21H,3-4,6,8,12-13H2,1-2H3,(H,19,22)/b7-5+/i2D3 |
InChI Key |
OCVIWAFGWPJVGZ-STLUSQLVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)CNC(=O)CCCC/C=C/C(C)CO)O |
Canonical SMILES |
CC(CO)C=CCCCCC(=O)NCC1=CC(=C(C=C1)O)OC |
Origin of Product |
United States |
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